C.I.Direct Red 221
Description
C.I. Direct Red 221 (CAS: 71566-54-6 and 61815-09-6; EINECS: 275-639-3) is a high-molecular-weight chlorinated aromatic compound used primarily as a pigment in industrial applications. Its molecular formula is C₅₀H₄₂Cl₂N₆O₈, with a molecular weight of 925.81 g/mol . The compound is structurally characterized by azo linkages, chlorine substituents, and extended conjugation, which contribute to its stability and vivid coloration. Common synonyms include Cromophtal Red 2B and P.R.221 . Unlike direct dyes, which are water-soluble and bind to substrates via ionic interactions, C.I. Direct Red 221 functions as a pigment, requiring dispersion in matrices for applications in coatings, plastics, and inks .
Properties
CAS No. |
12222-46-7 |
|---|---|
Molecular Formula |
C6H5ClN2O |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize C.I. Direct Red 221’s properties, it is compared below with two functionally and structurally related compounds: C.I. Direct Red 9 (a direct dye) and C.I. Direct Red 227 (another direct dye). While these compounds differ in application (dye vs. pigment), their structural motifs and synthesis pathways provide meaningful contrasts.
Table 1: Comparative Analysis of C.I. Direct Red 221 and Analogous Compounds
Structural and Functional Differences
Chlorination vs. Sulfonation: C.I. Direct Red 221 incorporates chlorine atoms into its structure, enhancing lightfastness and chemical resistance . In contrast, C.I. Direct Red 227 contains sulfonated groups (–SO₃H), which improve water solubility for dye applications . Direct Red 9 relies on H-acid (8-amino-1-naphthol-3,6-disulfonic acid) as a key intermediate, enabling strong substrate binding via hydrogen bonding and ionic interactions .
Molecular Weight and Application :
- The high molecular weight of C.I. Direct Red 921 (~926 g/mol) limits its solubility, making it suitable for pigment applications requiring dispersion . Direct Red 9 and 227, with lower molecular weights, are optimized for aqueous dyeing processes .
Synthetic Complexity :
- C.I. Direct Red 221’s synthesis involves intricate chlorination and multi-step coupling, reflecting the challenges of producing stable pigments . Direct Red 9 and 227 follow conventional azo-dye pathways, emphasizing cost-effective scalability .
Performance Metrics
Q & A
Q. What spectroscopic techniques are most effective for characterizing the structural stability of C.I. Direct Red 221 under varying pH conditions?
Methodological Answer:
- Use UV-Vis spectroscopy to monitor absorbance shifts in the dye’s chromophore under acidic (pH 3–5), neutral (pH 7), and alkaline (pH 9–11) conditions.
- Complement with FTIR spectroscopy to identify changes in functional groups (e.g., azo bonds, sulfonate groups) under these conditions .
- Validate findings by cross-referencing with HPLC retention times to detect degradation products. Note contradictions if UV-Vis data suggests stability but HPLC reveals fragmentation .
Q. How can researchers quantify the adsorption efficiency of C.I. Direct Red 221 onto cellulose-based substrates in aqueous solutions?
Methodological Answer:
- Design batch adsorption experiments with controlled parameters (temperature: 25–40°C, substrate mass: 0.1–1.0 g/L, dye concentration: 10–100 mg/L).
- Use Langmuir and Freundlich isotherm models to analyze equilibrium data.
- Employ atomic absorption spectroscopy (AAS) to measure residual metal ions (if applicable) and ensure no secondary contamination occurs during adsorption .
Advanced Research Questions
Q. What mechanistic pathways explain the photocatalytic degradation of C.I. Direct Red 221 when exposed to TiO₂ nanoparticles under UV irradiation?
Methodological Answer:
- Conduct time-resolved photoluminescence (TRPL) spectroscopy to track electron-hole pair dynamics in TiO₂ during dye degradation.
- Perform LC-MS/MS analysis to identify intermediate degradation products (e.g., aromatic amines) and propose a reaction pathway.
- Address contradictions: If TRPL suggests rapid charge recombination but LC-MS/MS shows efficient degradation, consider secondary redox mediators (e.g., hydroxyl radicals) .
Q. How does the presence of competing anions (e.g., Cl⁻, SO₄²⁻) in wastewater systems affect the electrochemical oxidation efficiency of C.I. Direct Red 221?
Methodological Answer:
- Use a boron-doped diamond (BDD) electrode in a three-electrode system to test oxidation efficiency in synthetic wastewater with varying anion concentrations.
- Apply cyclic voltammetry (CV) to study redox potentials and electrochemical impedance spectroscopy (EIS) to assess electrode fouling.
- Compare results with DFT computational models to predict anion-dye interactions at molecular levels .
Q. What are the long-term ecotoxicological impacts of C.I. Direct Red 221 degradation products on aquatic microorganisms?
Methodological Answer:
- Expose Daphnia magna or Vibrio fischeri to sub-lethal concentrations of degradation intermediates (identified via LC-MS/MS).
- Measure acute toxicity (48-hour LC₅₀) and chronic effects (reproduction rates, enzymatic activity) over 30 days.
- Use metabolomics profiling (e.g., GC-MS) to link toxicity to specific metabolic disruptions. Address discrepancies between lab and field data by simulating real-world conditions (e.g., sunlight, microbial consortia) .
Data Analysis and Contradiction Resolution
Q. How should researchers resolve discrepancies between theoretical predictions (e.g., DFT models) and experimental data on the binding affinity of C.I. Direct Red 221 to lignin?
Methodological Answer:
- Re-examine assumptions in computational models (e.g., solvent effects, lignin’s amorphous structure).
- Validate with isothermal titration calorimetry (ITC) to measure binding enthalpy/entropy experimentally.
- Use molecular dynamics simulations to account for lignin’s heterogeneity. If contradictions persist, propose a hybrid model integrating both approaches .
Q. What statistical approaches are recommended for analyzing non-linear kinetic data in C.I. Direct Red 221 degradation studies?
Methodological Answer:
- Apply non-linear regression (e.g., Levenberg-Marquardt algorithm) to fit pseudo-first/second-order models.
- Use ANOVA with Tukey’s post-hoc test to compare degradation rates across experimental groups.
- For outliers, perform Grubbs’ test and verify if anomalies arise from instrumental error or genuine kinetic variability .
Experimental Design and Reproducibility
Q. What steps ensure reproducibility in synthesizing C.I. Direct Red 221 analogs with modified sulfonation patterns?
Methodological Answer:
- Document reaction conditions (temperature, stoichiometry, catalyst) in a stepwise protocol with tolerance ranges (e.g., ±2°C).
- Use NMR spectroscopy (¹H, ¹³C) to confirm structural purity and elemental analysis to validate stoichiometry.
- Share raw data (e.g., NMR spectra, chromatograms) in supplementary materials for peer validation .
Q. How can researchers optimize experimental designs to minimize batch-to-batch variability in dye adsorption studies?
Methodological Answer:
- Implement factorial design (DoE) to identify critical variables (e.g., pH, ionic strength).
- Use ANOVA to quantify variability contributions and establish control limits.
- Include reference standards (e.g., commercial C.I. Direct Red 221) in each batch to calibrate measurements .
Literature and Data Management
Q. What strategies are effective for reconciling conflicting literature reports on the thermal stability of C.I. Direct Red 221?
Methodological Answer:
Q. How should researchers structure data management plans for long-term studies on C.I. Direct Red 221’s environmental fate?
Methodological Answer:
- Use FAIR principles (Findable, Accessible, Interoperable, Reusable) to organize datasets.
- Store raw spectra, chromatograms, and microscopy images in repository platforms (e.g., Zenodo, Figshare) with persistent DOIs.
- Document metadata (e.g., instrument calibration logs, software versions) to ensure reproducibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
